molecular formula C8H3F6NO3 B3076874 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid CAS No. 104231-91-6

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid

Cat. No.: B3076874
CAS No.: 104231-91-6
M. Wt: 275.1 g/mol
InChI Key: MUCWKMOJMBKQRP-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid is a sophisticated nicotinic acid derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is built on the nicotinic acid (vitamin B3) scaffold, a structure of fundamental biological importance as a precursor to coenzymes NAD and NADP . The strategic incorporation of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring significantly alters the molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters in modern drug design . Research into analogous trifluoromethyl-substituted nicotinic acids has demonstrated their high value as central cores in developing novel active compounds, showing promise as inhibitors for targets like the HIV-1 Reverse Transcriptase-associated RNase H function . As a multifunctional building block, this compound is intended for use in constructing complex molecules for screening campaigns and investigating structure-activity relationships in therapeutic development. It is supplied with comprehensive analytical data, including NMR and HPLC-MS, to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2,6-bis(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-2(16)4(6(17)18)5(15-3)8(12,13)14/h1H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCWKMOJMBKQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C(C1=O)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid typically involves the introduction of trifluoromethyl groups onto a nicotinic acid derivative. One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including halogenation and subsequent substitution reactions to introduce the trifluoromethyl groups. The hydroxyl group is then introduced through a hydroxylation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Differences :

  • Replaces -CF₃ groups at positions 2 and 6 with a single methyl (-CH₃) group at position 6.
  • Lacks the electron-withdrawing and steric bulk of trifluoromethyl substituents.

4-Hydroxy-2,6-bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid (Propofol Metabolite)

Structural Differences :

  • A glucuronide conjugate with isopropyl (-CH(CH₃)₂) groups at positions 2 and 6 on a phenolic ring.
  • Differs in core structure (benzene vs. pyridine) and functional groups (glucuronic acid vs. carboxylic acid).

Functional Implications :

  • Metabolism : The hydroxyl group in the target compound may undergo phase II glucuronidation, similar to propofol metabolites, but steric hindrance from -CF₃ groups could reduce conjugation efficiency .
  • Solubility : The glucuronide moiety enhances water solubility, whereas the target compound’s -CF₃ groups favor lipid membranes.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Structural Differences :

  • A furanone derivative with hydroxyl and methyl groups on a 5-membered oxygen-containing ring.

Key Contrasts :

  • Reactivity: The pyridine ring in nicotinic acid derivatives is more electron-deficient than furanones, influencing electrophilic substitution patterns.
  • Applications : HDMF is a flavor compound, whereas nicotinic acid derivatives are typically explored for pharmacological activity (e.g., enzyme inhibition) .

Data Table: Comparative Analysis

Property 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic Acid 4-Hydroxy-6-methylnicotinic Acid 4-Hydroxy-2,6-bis-isopropylphenyl Glucuronide
Molecular Weight (g/mol) ~305 (estimated) 169.15 464.5
Substituents -OH, -CF₃ (2,6) -OH, -CH₃ (6) -OH, -CH(CH₃)₂ (2,6), glucuronic acid
logP (Estimated) ~3.5 1.2 -0.5 (polar glucuronide)
pKa (Hydroxyl Group) ~7–8 (enhanced acidity) ~8–9 ~9–10
Metabolic Pathways Slow oxidation, potential glucuronidation Rapid oxidation, conjugation Glucuronidation (primary)

Research Findings and Implications

  • Metabolic Resistance : Trifluoromethyl groups reduce CYP450-mediated metabolism compared to methyl or isopropyl analogs, as seen in agrochemicals like 2,4-D metabolites ().
  • Solubility Challenges : High lipophilicity may necessitate formulation optimization for pharmaceutical use, contrasting with water-soluble glucuronides .

Biological Activity

4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid (CAS No. 104231-91-6) is a derivative of nicotinic acid characterized by two trifluoromethyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position on the pyridine ring. This unique structure enhances its lipophilicity and potential biological activity, making it a compound of interest in pharmacological research.

PropertyValue
Molecular FormulaC₈H₃F₆N₃O₃
Molecular Weight275.11 g/mol
Key Functional GroupsHydroxyl, Trifluoromethyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological processes. The trifluoromethyl groups enhance its binding affinity and selectivity towards these receptors, potentially modulating cholinergic signaling pathways.

Pharmacological Effects

Research indicates that derivatives of nicotinic acid, including this compound, exhibit various pharmacological activities:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic Effects : Some studies suggest that these compounds may provide pain relief by modulating pain pathways in the nervous system.
  • Antimicrobial Activity : Preliminary findings indicate that this compound may possess antibacterial and antifungal properties, although specific data on its efficacy is limited .

Case Studies

  • Antimicrobial Evaluation : A study evaluating several nicotinic acid derivatives reported that compounds similar to this compound exhibited moderate antibacterial activity against Staphylococcus aureus and other clinical strains. The inhibition zones ranged from 1.0 to 2.4 mm compared to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that nicotinic acid derivatives can induce apoptosis and inhibit cell proliferation. For instance, compounds with structural similarities were tested against HeLa and A549 cell lines, showing significant cytotoxic effects with IC50 values ranging from 0.08 to 0.23 µM .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving trifluoromethylation of nicotinic acid derivatives. The resulting compound serves as a scaffold for further modifications aimed at enhancing biological activity.

Structural Activity Relationship (SAR)

The presence of trifluoromethyl groups significantly influences the biological profile of nicotinic acid derivatives. The lipophilicity introduced by these groups enhances membrane permeability and receptor binding affinity. Research indicates that modifications at the hydroxyl position can also affect the compound's pharmacodynamics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl groups can be introduced via halogen exchange (Halex) reactions using CuI catalysts under anhydrous conditions. Optimize yield by controlling temperature (80–120°C) and using polar aprotic solvents like DMF. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitor intermediates using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR will show a deshielded hydroxy proton (~12–14 ppm) and splitting patterns for aromatic protons (doublets due to trifluoromethyl groups). 19^{19}F NMR will display distinct peaks for -CF3_3 groups (~-60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M-H]^- at m/z ~294.01. Fragmentation patterns may include loss of CO2_2 (44 Da) .
  • IR : A strong C=O stretch (~1700 cm1^{-1}) and O-H stretch (~2500–3300 cm1^{-1}) are expected .

Q. What protocols ensure safe handling and stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of trifluoromethyl groups. Avoid exposure to moisture or strong oxidizers .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare predicted vs. observed 19^{19}F shifts (±5 ppm tolerance).
  • Step 2 : Validate tautomeric forms (e.g., keto-enol equilibrium) using pH-dependent UV-Vis (200–400 nm) or variable-temperature NMR .
  • Step 3 : Cross-check with X-ray crystallography to confirm solid-state structure and hydrogen-bonding networks .

Q. What computational approaches elucidate the electronic effects of trifluoromethyl groups on the compound’s acidity and reactivity?

  • Methodological Answer :

  • Acidity Prediction : Use pKa calculations (e.g., COSMO-RS) to assess the hydroxy group’s acidity. Trifluoromethyl groups reduce pKa by ~2–3 units due to electron-withdrawing effects.
  • Reactivity Modeling : Apply frontier molecular orbital (FMO) theory to predict nucleophilic attack sites. LUMO maps often localize on the carboxyl group, while HOMO resides on the pyridine ring .

Q. How does the steric and electronic interplay between substituents influence regioselectivity in derivatization reactions?

  • Methodological Answer :

  • Steric Effects : The 2,6-bis-trifluoromethyl groups create steric hindrance, favoring reactions at the 4-hydroxy position. Monitor using competitive kinetic experiments (e.g., esterification with 18^{18}O-labeled reagents).
  • Electronic Effects : Trifluoromethyl groups activate the pyridine ring toward electrophilic substitution but deactivate the carboxyl group. Use Hammett substituent constants (σm_m ~0.43 for -CF3_3) to predict reaction rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

  • Methodological Answer :

  • Contradiction Source : Discrepancies may arise from trace metal impurities (e.g., Fe3+^{3+}) or varying oxygen levels during storage.
  • Resolution :

Conduct accelerated stability studies (40°C/75% RH) with and without chelating agents (EDTA).

Quantify degradation products (e.g., quinones) via HPLC-MS/MS using a C18 column (acetonitrile/0.1% formic acid gradient) .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (solvent, catalyst loading).
  • Analytical Validation : Cross-validate spectra with at least two independent techniques (e.g., NMR + IR).
  • Safety Compliance : Follow GHS hazard codes (e.g., H315 for skin irritation) and disposal guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid
Reactant of Route 2
4-Hydroxy-2,6-bis-trifluoromethyl-nicotinic acid

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